2,2'-Bithiophene-5-boronic acid
Overview
Description
2,2'-Bithiophene-5-boronic acid is a compound that is part of the bithiophene family, which are molecules composed of two thiophene rings connected by a single carbon-carbon bond. The boronic acid functional group attached to the thiophene ring is known for its ability to form reversible covalent bonds with diols, often used in Suzuki coupling reactions, which are pivotal in the synthesis of various organic compounds.
Synthesis Analysis
The synthesis of substituted 2,2'-bithiophene derivatives has been reported to be simple and efficient, utilizing the Fiesselmann reaction to close the thiophene ring. This method allows for the preparation of derivatives with various substituents, including long alkyl chains and aryl groups . Although the specific synthesis of 2,2'-bithiophene-5-boronic acid is not detailed in the provided papers, the general approach to synthesizing bithiophene derivatives could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of 2,2'-bithiophene derivatives has been studied through crystallography and spectroscopy. For instance, the crystal structure of [2,2'-bithiophene]-5-carboxylic acid was obtained through solvothermal treatment, which could provide insights into the structural aspects of the boronic acid derivative . Computational studies using DFT level theory have also been employed to explain the observed structural features, which could be relevant for understanding the molecular structure of 2,2'-bithiophene-5-boronic acid .
Chemical Reactions Analysis
While the specific chemical reactions involving 2,2'-bithiophene-5-boronic acid are not described in the provided papers, the boronic acid group is known to participate in Suzuki coupling reactions. These reactions are essential for creating carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals, polymers, and other organic materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2'-bithiophene derivatives can vary depending on the substituents attached to the thiophene rings. For example, the introduction of ammonium groups can influence the structure and properties of organic-inorganic hybrid materials based on iodometalates . The electrical conductivity of these materials has been investigated, revealing semiconductive behavior, which could be an important consideration for the properties of 2,2'-bithiophene-5-boronic acid .
Relevant Case Studies
The papers provided do not include case studies specific to 2,2'-bithiophene-5-boronic acid. However, the study of organic-inorganic hybrid materials demonstrates the potential applications of bithiophene derivatives in creating new materials with unique properties . The synthesis methods and structural analyses of bithiophene derivatives provide a foundation for future research and application development involving 2,2'-bithiophene-5-boronic acid.
Scientific Research Applications
Organic Chemistry and Polymer Science
- Field : Organic Chemistry and Polymer Science .
- Application : “2,2’-Bithiophene-5-boronic acid” is used in the Suzuki-Miyaura cross-coupling reaction, an important reaction in organic chemistry . This reaction has applications in polymer science and in the fine chemicals and pharmaceutical industries .
- Methods : The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a base and a palladium catalyst .
- Results : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic compounds .
Medicine and Pharmaceutical Science
- Field : Medicine and Pharmaceutical Science .
- Application : A compound similar to “2,2’-Bithiophene-5-boronic acid”, known as “5-(4-hydroxyphenyl)-5’-dicyanoethenyl-2,2’-bithiophene”, has been tested as a marker of cell lesions in Alzheimer’s disease .
- Methods : The exact methods of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained from this application are not specified in the source .
Material Science and Optoelectronics
- Field : Material Science and Optoelectronics .
- Application : A compound similar to “2,2’-Bithiophene-5-boronic acid”, known as “5’-Hexyl-2,2’-bithiophene-5-boronic acid pinacol ester”, has been used in the preparation of solution-processed ambipolar field-effect transistors, light harvesting small molecules for use in solution-processed small molecule bulk heterojunction solar cell devices, and light-emitting diode (OLED) materials .
- Methods : The exact methods of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained from this application are not specified in the source .
Organic Synthesis
- Field : Organic Synthesis .
- Application : “2,2’-Bithiophene-5-boronic acid” is used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- Methods : The Suzuki–Miyaura coupling reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a base and a palladium catalyst .
- Results : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic compounds .
Organic Electronics
- Field : Organic Electronics .
- Application : A compound similar to “2,2’-Bithiophene-5-boronic acid”, known as “5’-Hexyl-2,2’-bithiophene-5-boronic acid pinacol ester”, has been used in the preparation of solution-processed ambipolar field-effect transistors, light harvesting small molecules for use in solution-processed small molecule bulk heterojunction solar cell devices, and light-emitting diode (OLED) materials .
- Methods : The exact methods of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained from this application are not specified in the source .
Carbon-Carbon Bond Forming Reactions
- Field : Organic Synthesis .
- Application : “2,2’-Bithiophene-5-boronic acid” is used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- Methods : The Suzuki–Miyaura coupling reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a base and a palladium catalyst .
- Results : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic compounds .
Safety And Hazards
2,2’-Bithiophene-5-boronic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
properties
IUPAC Name |
(5-thiophen-2-ylthiophen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO2S2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHSULIZZOEBDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=CS2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380065 | |
Record name | 2,2'-Bithiophene-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bithiophene-5-boronic acid | |
CAS RN |
132898-95-4 | |
Record name | 2,2'-Bithiophene-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Bithiophene-5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.